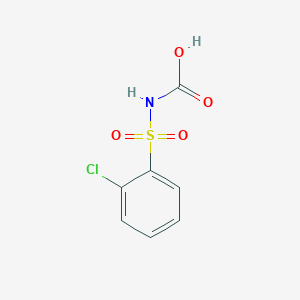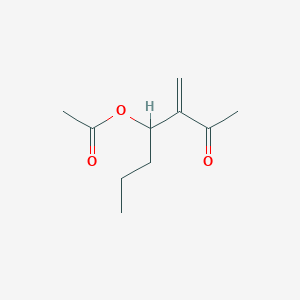
2-Heptanone, 4-(acetyloxy)-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptanone, 4-(acetyloxy)-3-methylene- is a chemical compound with a unique structure that includes a heptanone backbone with an acetyloxy and methylene group attached This compound is part of the broader family of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-(acetyloxy)-3-methylene- can be achieved through several methods. One common approach involves the acylation of 2-heptanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as the acylating agent to introduce the acetyloxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Heptanone, 4-(acetyloxy)-3-methylene- may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptanone, 4-(acetyloxy)-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or esters.
Wissenschaftliche Forschungsanwendungen
2-Heptanone, 4-(acetyloxy)-3-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Employed in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Heptanone, 4-(acetyloxy)-3-methylene- exerts its effects involves its interaction with specific molecular targets. For example, as a local anesthetic, it may block voltage-gated sodium channels, preventing the initiation and propagation of nerve impulses. This action is similar to other local anesthetics like lidocaine, but with unique properties due to its specific structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptanone: A simpler ketone with similar properties but lacking the acetyloxy and methylene groups.
4-Heptanone: Another ketone with a different substitution pattern.
Methyl n-amyl ketone: A related compound with a similar backbone but different functional groups.
Uniqueness
2-Heptanone, 4-(acetyloxy)-3-methylene- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
169690-47-5 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(3-methylidene-2-oxoheptan-4-yl) acetate |
InChI |
InChI=1S/C10H16O3/c1-5-6-10(13-9(4)12)7(2)8(3)11/h10H,2,5-6H2,1,3-4H3 |
InChI-Schlüssel |
CENLJTMOTNVTOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=C)C(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


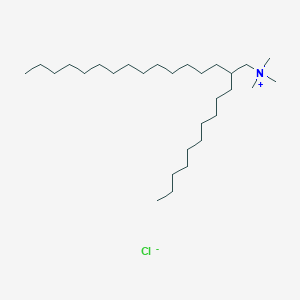
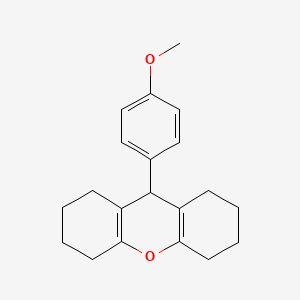
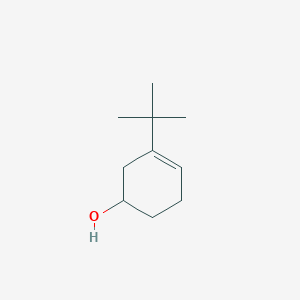
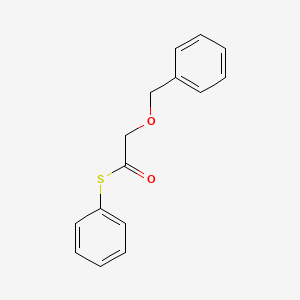
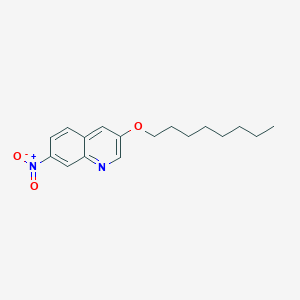
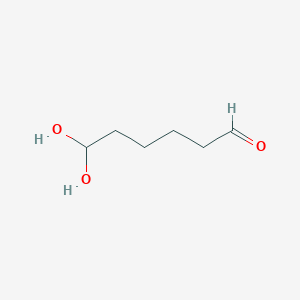
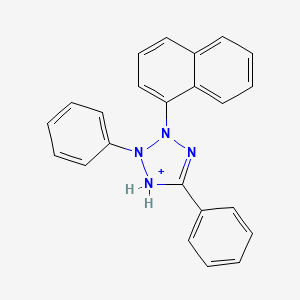
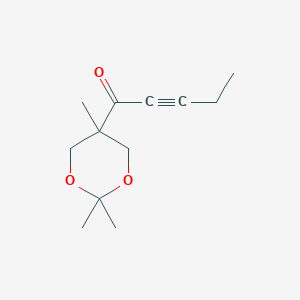
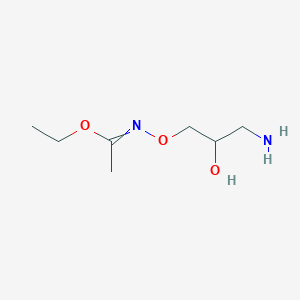
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
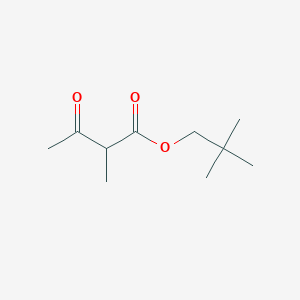
![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
![1-{2-[2-(2-Methylphenyl)ethyl]phenyl}ethan-1-one](/img/structure/B14269801.png)
